4-Amino-1,2-dihydro-3,6-pyridazinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-1,2-dihydropyridazine-3,6-dione is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by a six-membered ring containing two adjacent nitrogen atoms and two keto groups at positions 3 and 6Pyridazine derivatives, including 4-amino-1,2-dihydropyridazine-3,6-dione, are known for their diverse biological activities and are widely studied in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1,2-dihydropyridazine-3,6-dione typically involves the condensation of hydrazine with a suitable dicarbonyl compound. One common method is the reaction of cis-butenedioic acid with hydrazine in an aqueous medium at elevated temperatures (around 95°C) for 2-4 hours. The reaction is often catalyzed by ion-exchange resins such as KU-2-8 and KRF-10P, which facilitate the formation of the heterocyclic hydrazide intermediate .
Industrial Production Methods
In industrial settings, the synthesis of 4-amino-1,2-dihydropyridazine-3,6-dione can be scaled up using continuous flow reactors and solid ion-exchange catalysts. These methods offer advantages such as high selectivity, ease of catalyst separation, and reduced corrosion of industrial equipment. The use of solid ion-exchange resins also eliminates the need for neutralization and concentration steps, making the process more efficient and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-1,2-dihydropyridazine-3,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydropyridazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Pyridazinone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-amino-1,2-dihydropyridazine-3,6-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antiviral, cardiotonic, sedative, antibacterial, and analgesic properties.
Industry: Utilized in the development of herbicides, insecticides, and plant growth regulators.
Wirkmechanismus
The mechanism of action of 4-amino-1,2-dihydropyridazine-3,6-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine: A six-membered ring with two adjacent nitrogen atoms but without the keto groups.
Pyridazinone: Similar to pyridazine but with a keto group at position 3.
Dihydropyridazine: A reduced form of pyridazine with additional hydrogen atoms.
Uniqueness
4-amino-1,2-dihydropyridazine-3,6-dione is unique due to the presence of both amino and keto groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C4H5N3O2 |
---|---|
Molekulargewicht |
127.10 g/mol |
IUPAC-Name |
4-amino-1,2-dihydropyridazine-3,6-dione |
InChI |
InChI=1S/C4H5N3O2/c5-2-1-3(8)6-7-4(2)9/h1H,(H,7,9)(H3,5,6,8) |
InChI-Schlüssel |
BTKYZKKZTUGJJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)NNC1=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.